molecular formula C16H15F5N4O3S B2954098 2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034539-60-9

2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2954098
CAS No.: 2034539-60-9
M. Wt: 438.37
InChI Key: JAPNXDJSQNEUFJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzamide group, a sulfonyl group, and a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and agrochemicals to adjust the steric and electronic properties of a lead compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to have significant electronegativity .

Scientific Research Applications

Herbicidal Applications

Compounds similar to the queried chemical structure, particularly those featuring difluoromethyl, trifluoromethyl, and sulfonylurea groups, have been explored for their herbicidal properties. A study highlighted the synthesis of new fluoro intermediates for herbicidal sulfonylureas, revealing that certain derivatives exhibit selective herbicidal activity in crops like wheat and cotton, depending on the combination of fluoromethyl-triazines and difluoromethyl-benzenesulfonamide moieties (Hamprecht et al., 1999).

Antimicrobial and Insecticidal Properties

Another area of research involves the synthesis and evaluation of sulfonamide and sulfinyl derivatives, including triazolopyridines and pyrimidines, for antimicrobial activity. For instance, compounds synthesized from 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives showed potential antimicrobial properties, indicating the utility of these structures in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).

Synthesis and Characterization of Novel Compounds

Research also extends to the synthesis of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating the versatility of these compounds in generating bioactive molecules with potential applications in agriculture and medicine due to their antifungal and insecticidal activities (Xu et al., 2017).

Material Science Applications

The chemical framework of the queried compound suggests potential utility in material science, exemplified by the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrate high thermal stability, mechanical strength, and low dielectric constants, making them suitable for high-performance material applications (Liu et al., 2013).

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N4O3S/c17-15(18)29(27,28)11-4-2-1-3-10(11)14(26)22-8-13-24-23-12-7-9(16(19,20)21)5-6-25(12)13/h1-4,9,15H,5-8H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPNXDJSQNEUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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